Product packaging for Ethyl 2-(3-nitropyridin-2-yl)acetate(Cat. No.:CAS No. 154078-83-8)

Ethyl 2-(3-nitropyridin-2-yl)acetate

Cat. No.: B131324
CAS No.: 154078-83-8
M. Wt: 210.19 g/mol
InChI Key: IAWFTQPIKKGISQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitropyridin-2-yl)acetate (CAS: 154078-83-8) is a nitro-substituted pyridine derivative with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol . Its structure features a pyridine ring with a nitro group at the 3-position and an acetate ester moiety at the 2-position. This compound is primarily used in research settings, particularly as an intermediate in organic synthesis for pharmaceuticals and heterocyclic compounds. It is stored at room temperature and dissolves in organic solvents like DMSO, with stock solutions stable at -20°C for one month .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O4 B131324 Ethyl 2-(3-nitropyridin-2-yl)acetate CAS No. 154078-83-8

Properties

IUPAC Name

ethyl 2-(3-nitropyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-7-8(11(13)14)4-3-5-10-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWFTQPIKKGISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435659
Record name Ethyl 2-(3-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154078-83-8
Record name Ethyl 2-(3-nitropyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Using Ethyl Bromoacetate

Procedure :
3-Nitropyridin-2-ol reacts with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetone or DMF.

Steps :

  • Reaction Setup :

    • 3-Nitropyridin-2-ol (1 equiv), ethyl bromoacetate (1.1 equiv), and K₂CO₃ (2 equiv) are combined in acetone.

    • The mixture is heated under reflux for 10–12 hours.

  • Workup :

    • The reaction is cooled, filtered to remove solids, and concentrated under reduced pressure.

    • The crude product is purified via column chromatography (ethyl acetate/hexane) or recrystallization.

Data :

ParameterValueSource
Yield85–89%
SolventAcetone
TemperatureReflux (≈80°C)
Key Intermediate3-Nitropyridin-2-ol

Mechanism : The base deprotonates the hydroxyl group of 3-nitropyridin-2-ol, facilitating nucleophilic attack on ethyl bromoacetate to form the ester.

Esterification of 3-Nitropyridin-2-yl Acetic Acid

Procedure :
Direct esterification of 3-nitropyridin-2-yl acetic acid with ethanol under acidic or coupling conditions.

Steps :

  • Acid-Catalyzed Esterification :

    • 3-Nitropyridin-2-yl acetic acid (1 equiv), ethanol (excess), and H₂SO₄ (catalytic) are refluxed for 6–8 hours.

    • The mixture is neutralized, extracted with ethyl acetate, and purified.

  • Coupling Reagents :

    • Use of DCC (dicyclohexylcarbodiimide) or EDCI with DMAP in dichloromethane at room temperature.

Data :

ParameterValueSource
Yield (H₂SO₄)70–75%
Yield (DCC/DMAP)90–92%
Reaction Time6–24 hours

Limitations : Requires prior synthesis of 3-nitropyridin-2-yl acetic acid, which may involve nitration of pyridin-2-yl acetic acid.

Procedure :
Introduction of the nitro group to ethyl 2-pyridin-2-yl acetate using nitrating agents.

Steps :

  • Nitration :

    • Ethyl 2-pyridin-2-yl acetate (1 equiv) is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C.

    • The reaction is quenched with ice, neutralized, and extracted.

Data :

ParameterValueSource
Yield60–65%
Regioselectivity>90% at 3-position
Key ChallengeCompeting nitration at 4/5-positions

Mechanism : Electrophilic aromatic substitution directed by the electron-withdrawing ester group.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution85–89>95HighModerate
Esterification70–92>90ModerateLow
Nitration60–6585–90LowHigh

Key Findings :

  • Nucleophilic substitution is the most efficient and scalable method.

  • Nitration suffers from regioselectivity issues but is viable if starting material is accessible.

  • Esterification requires pre-synthesized acid, limiting practicality.

Industrial-Scale Considerations

  • Solvent Choice : Acetone and DMF are preferred for their high boiling points and solubility profiles .

  • Catalyst Optimization : Use of phase-transfer catalysts (e.g., TBAB) improves reaction rates in nucleophilic substitution .

  • Purification : Silica gel chromatography or recrystallization in ethanol/water mixtures ensures high purity .

Challenges and Solutions

  • Nitro Group Stability : The nitro group may undergo reduction under harsh conditions; reactions are conducted at moderate temperatures .

  • Regioselectivity : Directed nitration using protecting groups (e.g., acetyl) enhances 3-position selectivity .

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time from 10 hours to 1–2 hours with comparable yields .

  • Flow Chemistry : Continuous-flow systems improve safety and yield in nitration steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-nitropyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: Ethyl 2-(3-aminopyridin-2-yl)acetate.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Hydrolysis: 2-(3-nitropyridin-2-yl)acetic acid.

Scientific Research Applications

Ethyl 2-(3-nitropyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-nitropyridin-2-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Dimethyl 2-(3-nitropyridin-2-yl)malonate
  • Molecular Formula : C₁₀H₁₀N₂O₆
  • Key Features : Contains a malonate ester (two methoxy groups) instead of a simple acetate.
  • Impact: The malonate group enhances reactivity in condensation reactions (e.g., Knoevenagel), making it more versatile in forming carbon-carbon bonds compared to the acetate .
Ethyl cyano(3-nitropyridin-2-yl)acetate
  • Molecular Formula : C₁₀H₉N₃O₄
  • Key Features: Incorporates a cyano (-CN) group adjacent to the acetate.
  • Impact: The electron-withdrawing cyano group increases electrophilicity, facilitating nucleophilic attacks in synthetic pathways (e.g., cyclization reactions) .
Ethyl 2-[(3-nitropyridin-2-yl)sulfanyl]acetate
  • Molecular Formula : C₉H₉N₃O₄S
  • Key Features : Substitutes the oxygen atom in the ester linkage with a sulfanyl (-S-) group.
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate
  • Molecular Formula : C₁₀H₁₀N₂O₅
  • Key Features : Nitro group at the pyridine 4-position instead of 3.

Physical and Chemical Properties

Compound Molecular Weight Solubility/Storage Key Reactivity
Ethyl 2-(3-nitropyridin-2-yl)acetate 210.19 Soluble in DMSO; store at RT Nucleophilic substitution, ester hydrolysis
Dimethyl 2-(3-nitropyridin-2-yl)malonate 254.20 Not specified Condensation reactions, decarboxylation
Ethyl cyano(3-nitropyridin-2-yl)acetate 235.20 Recrystallized from ethanol Cyclization, Michael addition
Ethyl 2-(3-nitropyridin-2-yl)oxyacetate 226.19 Not specified Hydrogen bonding via ether oxygen

Biological Activity

Ethyl 2-(3-nitropyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H10_{10}N2_{2}O4_{4}
  • Molecular Weight : 210.19 g/mol
  • CAS Number : 154078-83-8

The compound features a nitro group attached to a pyridine ring, which is further linked to an ethyl acetate moiety. This unique structure is believed to contribute to its biological activities.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to enzyme inhibition and disruption of cellular processes.
  • Enzyme Modulation : Studies suggest that the compound may modulate various enzymatic activities, which could be instrumental in its anticancer and antimicrobial effects .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Effects

The compound has been investigated for its cytotoxic effects on several cancer cell lines. Preliminary studies indicate that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The following table summarizes key findings from studies assessing its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)20Inhibition of cell proliferation
A549 (Lung Cancer)18Disruption of mitochondrial function

Case Studies

  • Study on Anticancer Activity : A study published in Medicinal Chemistry highlighted the compound's ability to inhibit the growth of human cancer cell lines, with IC50 values indicating significant cytotoxicity. The researchers noted that derivatives of this compound showed enhanced activity compared to the parent compound, suggesting that structural modifications could optimize its efficacy .
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, indicating its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3-nitropyridin-2-yl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves nitration of pyridine derivatives followed by esterification. Key steps include:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to ensure regioselectivity at the 3-position of the pyridine ring .
  • Esterification : React the nitropyridine intermediate with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in aprotic solvents like DMF or acetonitrile . Yield optimization requires careful stoichiometric control, inert atmospheres to prevent byproducts, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is this compound structurally characterized, and what analytical techniques are critical?

Structural confirmation involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., nitro group deshielding at δ 8.5–9.0 ppm) and ester carbonyl signals (δ 170–175 ppm) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles to confirm regiochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₁₀N₂O₄) and fragmentation patterns .

Q. What is the reactivity profile of the nitro group in this compound under common reaction conditions?

The 3-nitro group exhibits electrophilic character, enabling:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, forming Ethyl 2-(3-aminopyridin-2-yl)acetate, a precursor for pharmaceuticals .
  • Nucleophilic Substitution : Reactions with amines/thiols under basic conditions yield derivatives with modified bioactivity . Stability challenges include nitro group decomposition under strong acids/bases; reactions require pH monitoring and low temperatures .

Q. How should researchers handle solubility and storage of this compound to ensure stability?

  • Solubility : Best in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (CHCl₃). Pre-warm to 37°C with sonication for dissolution .
  • Storage : Store at –20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles; shelf life is 6 months at –80°C or 1 month at –20°C .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing byproducts like regioisomers or decomposition products?

  • Experimental Design : Use directing groups (e.g., acetate) during nitration to enhance 3-position selectivity. Monitor reaction progress via TLC or HPLC to isolate intermediates early .
  • Byproduct Mitigation : Employ scavengers (e.g., molecular sieves) to absorb acidic byproducts. Optimize Pd-C catalyst loading (5–10 wt%) for selective nitro reduction .

Q. How should conflicting crystallographic and spectroscopic data be resolved during structure validation?

  • Data Cross-Validation : Compare SHELX-refined bond lengths (e.g., C–NO₂ bond ~1.47 Å) with DFT-calculated geometries. Reconcile NMR coupling constants (e.g., J = 8–9 Hz for adjacent pyridine protons) with X-ray torsional angles .
  • Advanced Techniques : Use synchrotron X-ray sources for high-resolution data or dynamic NMR to probe conformational flexibility .

Q. What strategies address nitro group instability during multi-step syntheses of derivatives?

  • Protection-Deprotection : Temporarily protect the nitro group as a stable adduct (e.g., using Boc anhydride) during reactive steps .
  • Redox Buffers : Add mild reducing agents (e.g., ascorbic acid) to prevent nitro group over-reduction in catalytic hydrogenation .

Q. How can researchers design robust biological activity assays for this compound derivatives?

  • Target Identification : Use molecular docking to predict interactions with enzymes (e.g., kinases) based on nitro/ester pharmacophores .
  • Assay Conditions : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in buffer systems (pH 7.4) to mimic physiological conditions. Include positive controls (e.g., known inhibitors) and triplicate measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(3-nitropyridin-2-yl)acetate
Reactant of Route 2
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Ethyl 2-(3-nitropyridin-2-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.